6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the pyrrolo[2,3-b]pyridine class, known for its diverse biological activities. This compound exhibits potential as a therapeutic agent due to its ability to inhibit various kinases, including the serum/glucocorticoid-regulated kinase 1. The structural framework of this compound allows for significant interactions with biological targets, making it a subject of interest in medicinal chemistry.
6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine can be sourced from chemical suppliers such as Sigma-Aldrich, which provides detailed specifications and safety information for the compound . It is classified under the broader category of pyrrole derivatives, which are known for their role in various pharmacological applications, particularly in cancer therapy and other diseases mediated by kinase activity.
The synthesis of 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes:
The process may also involve catalytic steps using triethylsilane and tri-fluoroacetic acid to enhance yields and purity.
The molecular structure of 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine features a pyrrole ring fused with a pyridine ring. Key structural characteristics include:
The compound's structure enables it to engage in hydrogen bonding and hydrophobic interactions with biological targets, enhancing its potential as a drug candidate.
6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine participates in various chemical reactions typical of heterocyclic compounds:
These reactions are crucial for developing analogs that may exhibit improved biological activity or selectivity against specific targets.
The mechanism of action for 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine primarily involves its role as an inhibitor of specific kinases. For instance:
Data from studies indicate that modifications to the structure can significantly impact potency and selectivity against different kinases .
The physical properties of 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine include:
Chemical properties include:
These properties are essential for determining the compound's handling during synthesis and its potential applications in drug formulation.
6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine has several notable applications in scientific research:
The Duff reaction, employing hexamethylenetetramine (HMTA) and trifluoroacetic acid (TFA), enables regioselective formylation of pyrrolopyridine scaffolds. This method is particularly effective for electron-rich heterocycles like 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine, where formylation occurs preferentially at the C3 position due to the electron-donating effect of the pyrrole nitrogen. The reaction proceeds via in situ generation of an iminium electrophile from HMTA-TFA, followed by electrophilic aromatic substitution and hydrolysis to yield 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS: 383875-59-0) [6] [8]. Key experimental optimizations include:
Table 1: Duff Reaction Optimization Parameters
Substrate Class | HMTA Ratio | Temperature | Yield (%) | Regioselectivity |
---|---|---|---|---|
Phenolic derivatives | 1:1 | 83–90°C | 60–95 | Ortho > para |
Simple aromatics | 1:1 | 83–90°C | 32–55 | Para selective |
Sterically hindered | 2:1 | 90°C | 29–74 | Para exclusive |
Propargylation leverages N-propargylic β-enaminones as precursors under ZnCl₂ catalysis. In halogenated solvents, these substrates undergo α-chlorination with N-chlorosuccinimide (NCS), followed by cyclization to afford 6-chloro-2-methylene-2,3-dihydro-1,4-oxazepines—key intermediates for pyrrolopyridine elaboration [3] [10]. Critical advancements include:
Chan–Lam coupling facilitates carbon–heteroatom bond formation under mild, aerobic conditions. This copper(II)-catalyzed reaction couples boronic acids with NH-containing heterocycles (e.g., pyrrolopyridines) to install aryl, alkyl, or heteroaryl groups at the N1 position. The reaction proceeds via transmetalation of the boronic acid to a copper(II) intermediate, followed by reductive elimination [5] [7]. Optimized conditions include:
Table 2: Chan–Lam Coupling Scope with Pyrrolopyridine Substrates
Boronic Acid | Reaction Time (h) | Yield (%) | Functional Group Tolerance |
---|---|---|---|
3,4-Dichlorophenyl | 12 | 85 | Chloro, ester |
4-Cyanophenyl | 18 | 78 | Nitrile, ether |
Cyclopropyl | 24 | 65 | Strain-sensitive groups |
Carboxylic acid derivatives of 6-chloro-2-methylpyrrolopyridine serve as pivotal intermediates for amide-based pharmacophore development. Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes saponification with LiOH/THF/H₂O to yield the corresponding carboxylic acid, which is activated in situ using T3P (propylphosphonic anhydride) for amide bond formation [5]. Strategic insights include:
Suzuki-Miyaura and Negishi couplings enable C–C bond formation at the C3/C5 positions of the pyrrolopyridine core. These reactions require careful catalyst selection to accommodate the chloro substituent’s moderate activation potential [7] [10]. Key advances include:
Table 3: Palladium-Catalyzed Cross-Coupling Performance
Reaction Type | Catalyst System | Electrophile/Nucleophile | Yield (%) | Applications |
---|---|---|---|---|
Suzuki-Miyaura | Pd(OAc)₂/SPhos/K₃PO₄ | Arylboronic acids | 70–92 | Biaryl hybrids |
Negishi | PdCl₂(dppf)/ZnCl₂ | Organozinc reagents | 65–88 | Alkyl chain installation |
Carbonylative Coupling | Ni(cod)₂/dcypt/CO | Aryl halides | 55–80 | Ketone synthesis |
Mechanistic studies confirm oxidative addition of Pd(0) into the C–Cl bond as rate-limiting, with Buchwald-type ligands accelerating this step via steric and electronic modulation [7] [9]. Recent methodologies exploit in situ generated organozinc species from propargyl halides for reductive couplings, bypassing pre-metalated reagents [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0